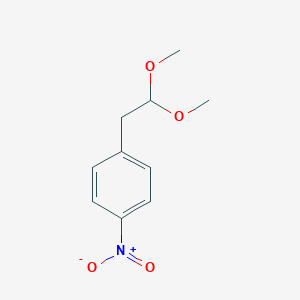

1-(2,2-Dimethoxyethyl)-4-nitrobenzene

Description

Properties

CAS No. |

18436-62-9 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethyl)-4-nitrobenzene |

InChI |

InChI=1S/C10H13NO4/c1-14-10(15-2)7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,7H2,1-2H3 |

InChI Key |

VXOYCTCFTVQQBU-UHFFFAOYSA-N |

SMILES |

COC(CC1=CC=C(C=C1)[N+](=O)[O-])OC |

Canonical SMILES |

COC(CC1=CC=C(C=C1)[N+](=O)[O-])OC |

Synonyms |

P-NITROBENZENEACETALDEHYDE DIMETHYL ACETAL |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural Analogs and Properties

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in this compound deactivates the benzene ring, directing electrophilic substitutions to meta positions. In contrast, alkoxy groups (e.g., in 1-dodecyloxy-4-nitrobenzene) are electron-donating, activating the ring for ortho/para substitutions .

- Fluorine (in 1-fluoro-4-(2,2-dimethoxyethyl)benzene) exhibits intermediate electronegativity, moderating reactivity compared to nitro derivatives .

- Solubility and Crystallinity: Long alkyl chains (e.g., dodecyloxy) improve solubility in nonpolar solvents but reduce crystallinity due to flexible chains. In contrast, the rigid dimethoxyethyl group in the target compound may promote crystalline packing . Weak intermolecular interactions (e.g., C–H···O in 1-dodecyloxy-4-nitrobenzene) are common in nitroaromatics, influencing solid-state morphology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,2-Dimethoxyethyl)-4-nitrobenzene, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the dimethoxyethyl group via alkylation or nucleophilic substitution. For example, a nitrobenzene derivative may undergo alkylation with 2,2-dimethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include reaction temperature (60–80°C), solvent polarity, and catalyst selection. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity . Yield optimization requires careful control of stoichiometry and reaction time to minimize side products like regioisomers or over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : The dimethoxyethyl group shows distinct signals: two singlets for methoxy protons (~δ 3.3–3.5 ppm) and a triplet for the ethylene group. The nitro group deshields adjacent aromatic protons, appearing as a doublet near δ 8.0–8.5 ppm.

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula, while fragmentation patterns help confirm substituent positions .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers away from light and oxidizing agents.

- Disposal : Follow hazardous waste protocols for nitroaromatic compounds. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved channels .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration in the synthesis of this compound to avoid undesirable isomer formation?

- Methodological Answer : The dimethoxyethyl group is electron-donating, directing nitration to the para position. However, competing meta/ortho byproducts may form under harsh conditions. To enhance selectivity:

- Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to slow reaction kinetics.

- Introduce bulky substituents or temporary protecting groups to sterically hinder undesired positions.

- Monitor reaction progress via TLC and quench before over-nitration occurs .

Q. What strategies are employed to resolve contradictory crystallographic data when determining the molecular structure of this compound derivatives?

- Methodological Answer : Contradictions in bond lengths/angles may arise from disorder or poor crystal quality. Mitigation includes:

- Re-crystallizing in alternative solvents (e.g., DMSO/water) to improve crystal packing.

- Using the WinGX suite for refinement, which integrates tools like SHELXL for disorder modeling and hydrogen bonding analysis.

- Validating results against DFT-calculated geometries for consistency .

Q. How does the electronic environment of the dimethoxyethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The dimethoxyethyl group donates electron density via methoxy groups, activating the benzene ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. For SN2 reactions at the ethyl chain:

- Steric hindrance from the geminal methoxy groups slows nucleophilic approaches.

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Substituent effects are quantified via Hammett σ constants or computational models (e.g., DFT) .

Q. What are the mechanistic implications of unexpected byproduct formation during the alkylation step in synthesizing this compound, and how can these be mitigated?

- Methodological Answer : Byproducts like dialkylated species or ether cleavage products may form due to:

- Over-alkylation : Limit alkylating agent equivalents and monitor reaction progression via HPLC.

- Acidic cleavage of methoxy groups : Avoid protic solvents (e.g., MeOH) and use mild bases (e.g., NaHCO₃).

- Isomerization : Optimize reaction temperature and solvent polarity to favor kinetic over thermodynamic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.